molecular formula C9H12N2O B12916709 (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole

Cat. No.: B12916709
M. Wt: 164.20 g/mol
InChI Key: FYHDVIIKKLEKMZ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole is a chiral molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores—an isoxazole ring and a pyrrolidine ring—linked by a rigid vinyl bridge with defined (Z)-stereochemistry . The isoxazole ring, a five-membered heterocycle with adjacent oxygen and nitrogen atoms, is electron-rich and is a key scaffold in numerous bioactive compounds and FDA-approved drugs . It is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The pyrrolidine ring introduces a three-dimensional, saturated heterocycle with a basic nitrogen, a feature that enhances binding specificity to biological targets like enzymes and receptors . The (Z)-configured vinyl linker enforces a specific spatial orientation between these two rings, which is crucial for studying structure-activity relationships and optimizing interactions with target proteins . This makes the compound a valuable scaffold for probing biological mechanisms and developing new therapeutic agents. This compound is intended for research applications only. It is a critical building block for the synthesis of more complex molecules and a potential precursor for developing probes in pharmacological studies. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-[(Z)-2-pyrrolidin-2-ylethenyl]-1,2-oxazole

InChI

InChI=1S/C9H12N2O/c1-2-8(10-6-1)3-4-9-5-7-11-12-9/h3-5,7-8,10H,1-2,6H2/b4-3-

InChI Key

FYHDVIIKKLEKMZ-ARJAWSKDSA-N

Isomeric SMILES

C1CC(NC1)/C=C\C2=CC=NO2

Canonical SMILES

C1CC(NC1)C=CC2=CC=NO2

Origin of Product

United States

Synthetic Methodologies and Strategies for Z 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole and Analogues

Innovative Approaches for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a cornerstone of the synthesis. Modern organic chemistry offers several powerful methods for this purpose, each with distinct advantages in terms of regioselectivity, efficiency, and environmental impact.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a direct and widely used method for constructing the isoxazole ring. researchgate.netresearchgate.net This reaction is highly efficient for creating 2-isoxazolines and isoxazoles. researchgate.net Nitrile oxides, which are unstable and typically generated in situ from aldoximes, react with dipolarophiles like alkynes to form the heterocyclic ring. researchgate.netmdpi.com

The regioselectivity of this reaction, which determines the substitution pattern of the resulting isoxazole, is a critical aspect. For instance, the reaction of terminal alkynes with nitrile oxides often leads to 3,5-disubstituted isoxazoles with high regioselectivity. rsc.orgrsc.org The use of hypervalent iodine compounds to generate nitrile oxides from oximes has been shown to produce these isoxazoles with complete regioselectivity and in high yields. rsc.orgrsc.org The regioselectivity can be influenced by both steric and electronic factors, as explained by Frontier Molecular Orbital (FMO) theory. mdpi.com

Intramolecular versions of this cycloaddition are also powerful, allowing for the simultaneous formation of two rings. mdpi.com For example, an N-propargylbenzimidazole oxime can undergo an intramolecular [3+2] cycloaddition to form a complex tetracyclic isoxazole-containing ring system. mdpi.com

Below is a table summarizing various conditions and outcomes for the 1,3-dipolar cycloaddition synthesis of isoxazoles.

Nitrile Oxide SourceAlkyne TypeCatalyst/ReagentConditionsRegioselectivityYieldReference
AldoximeTerminal AlkyneHypervalent IodineMildComplete (3,5-disubstituted)High rsc.orgrsc.org
AldoximeTerminal ArylalkyneFeBr2 / ZnRoom TempHigh (Z-selectivity)>10:1 Z:E organic-chemistry.org
AldoximeCyclic AlkyneHypervalent Iodine--High rsc.org
N-propargylbenzimidazole oximeIntramolecularBiphasic bleach/DCM-3,4-disubstituted97% mdpi.com
AldoximeTerminal Alkynetert-butyl nitriteHeatingRegioselective (3,5-disubstituted)High to Excellent thieme-connect.com

Condensation and Cycloisomerization Methodologies

Condensation reactions provide a classic and effective route to isoxazoles. A primary example is the reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). youtube.comcore.ac.uk This method can be used to synthesize a variety of isoxazole derivatives. nih.gov For instance, reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media produces 5-arylisoxazole derivatives efficiently. nih.govnih.gov

However, a significant challenge with using symmetrical 1,3-dicarbonyls is the potential for forming regioisomeric mixtures of isoxazoles, which can complicate purification. nih.gov To address this, methodologies have been developed to control the regioselectivity through careful selection of solvents, the use of additives like pyridine, or Lewis acids such as BF3. nih.gov

Cycloisomerization of α,β-acetylenic oximes is another powerful strategy. organic-chemistry.org This approach, often catalyzed by gold(III) chloride, allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.orgresearchgate.net Similarly, α,β-unsaturated oximes can be cyclized in the presence of iodine and potassium iodide to yield 3-substituted 5-arylisoxazoles. researchgate.net

The following table details different condensation and cycloisomerization approaches for isoxazole synthesis.

Starting MaterialReagent/CatalystKey FeatureProductReference
3-(dimethylamino)-1-arylprop-2-en-1-oneHydroxylamine HClAqueous media, no catalyst5-Arylisoxazoles nih.govmdpi.comresearchgate.net
β-Enamino diketonesHydroxylamineControl of regioselectivityPolyfunctionalized isoxazoles nih.gov
α,β-Acetylenic oximesAuCl3Selective synthesisSubstituted isoxazoles organic-chemistry.orgresearchgate.net
α,β-Unsaturated oximesI2 / KICyclization of oximes3-Substituted 5-arylisoxazoles researchgate.net
Propargylamines-Oxidation followed by CuCl-mediated cyclizationFunctionalized isoxazoles organic-chemistry.org

Regioselective Functionalization Techniques for Isoxazole Ring Decoration

Once the isoxazole ring is formed, its further functionalization, or "decoration," is often necessary to achieve the target molecule. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the isoxazole core.

Transition metal-catalyzed cross-coupling reactions are instrumental in this regard. researchgate.net However, care must be taken to avoid harsh conditions that could cleave the isoxazole ring. researchgate.net Direct C-H activation is a particularly powerful and atom-economical strategy for isoxazole functionalization. researchgate.net For instance, rhodium(III)-catalyzed C-H alkynylation can introduce substituents at the ortho position of an isoxazole-directing group. researchgate.net

The inherent reactivity of the isoxazole ring can also be exploited. For example, the reaction of 3,5-dinitroisoxazoles with nucleophiles proceeds with excellent regioselectivity, allowing for the sequential functionalization of the ring. researchgate.net Furthermore, borylated isoxazoles, accessible through oxyboration reactions, serve as versatile building blocks for further elaboration. organic-chemistry.org

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoxazoles to develop more sustainable and environmentally friendly processes. mdpi.com This includes the use of greener solvents, catalysts, and energy sources.

Aqueous media has been successfully employed for the synthesis of isoxazole derivatives, eliminating the need for volatile organic solvents. nih.govmdpi.comresearchgate.net For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds efficiently in water. nih.govmdpi.com

Ultrasound irradiation has emerged as a green technique that can accelerate reaction rates, improve yields, and reduce energy consumption in isoxazole synthesis. mdpi.com Sonochemical methods facilitate various reactions, including multicomponent reactions and cyclizations, often under milder conditions and with reduced byproduct formation. mdpi.com

Microwave-assisted synthesis is another energy-efficient method that significantly reduces reaction times and can lead to cleaner reactions with higher yields. nveo.orgorganic-chemistry.orgnih.govnih.govresearchgate.net For instance, the synthesis of isoxazole derivatives from chalcones can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net

The use of natural and waste-derived catalysts also aligns with green chemistry principles. nih.gov For example, water extract of orange fruit peel ash has been used as an efficient catalyst for the condensation reaction to form isoxazoles. nih.gov

The table below highlights some green chemistry approaches to isoxazole synthesis.

Green PrincipleMethod/ReagentAdvantagesReference
Green SolventWaterEnvironmentally benign, easier work-up nih.govmdpi.comresearchgate.netsemnan.ac.ir
Alternative EnergyUltrasound IrradiationReduced reaction time, increased efficiency, milder conditions mdpi.com
Alternative EnergyMicrowave IrradiationRapid heating, improved yield, cleaner reactions nveo.orgorganic-chemistry.orgnih.govnih.govresearchgate.net
Natural CatalystWater Extract of Orange Fruit Peel AshSustainable, inexpensive nih.gov
Energy SourceNatural SunlightCheap, clean, non-toxic semnan.ac.ir

Highly Stereoselective Synthesis of the (Z)-Vinyl Linker

The stereochemistry of the vinyl linker is a critical feature of (Z)-5-(2-(pyrrolidin-2-yl)vinyl)isoxazole. Achieving high Z-selectivity in the formation of this double bond requires specialized synthetic methods.

Iron-Catalyzed Reductive Cross-Coupling Reactions for Z-Olefin Formation

Iron-catalyzed reductive cross-coupling reactions have proven to be a powerful tool for the stereoselective synthesis of Z-olefins. organic-chemistry.orgnih.gov This method offers a significant advantage over many traditional olefin synthesis techniques, which often yield mixtures of E and Z isomers.

The reaction typically involves the coupling of an alkyl halide with a terminal arylalkyne in the presence of an inexpensive and non-toxic iron catalyst, such as iron(II) bromide, and a reductant like zinc. organic-chemistry.orgnih.govacs.org This approach is notable for its high Z-selectivity, often exceeding a 10:1 ratio of Z to E isomers. organic-chemistry.org

The reaction tolerates a wide range of functional groups and can be applied to primary, secondary, and tertiary alkyl halides. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through an anti-selective carbozincation pathway. organic-chemistry.orgnih.govacs.org This method has been successfully used to synthesize pharmaceutically relevant molecules containing Z-olefin moieties. organic-chemistry.org

The following table summarizes key aspects of iron-catalyzed Z-olefin synthesis.

CatalystReductantSubstratesSelectivityKey FeaturesReference
Iron(II) bromideZincAlkyl halides, Terminal arylalkynesHigh Z-selectivity (>10:1)Inexpensive, non-toxic, tolerates many functional groups organic-chemistry.orgnih.govacs.org
Fe(OAc)2, Xantphos, Mg(OEt)2HydrosilaneAlkyl electrophiles, Olefins-Employs commercially available components, proceeds at room temperature researchgate.netnih.gov

Advanced Wittig-Type Olefination and Related Strategies for Z-Selectivity

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome, whether the E (trans) or Z (cis) isomer is formed, is highly dependent on the nature of the ylide. For the synthesis of this compound, achieving high Z-selectivity is paramount. This is typically accomplished using non-stabilized or semi-stabilized ylides.

Non-stabilized ylides, where the carbanionic center is adjacent to alkyl or other non-conjugating groups, react rapidly and irreversibly with aldehydes. adichemistry.com The kinetic control of this reaction favors the formation of a syn-oxaphosphetane intermediate, which quickly decomposes to yield the Z-alkene. adichemistry.com In contrast, stabilized ylides, which contain electron-withdrawing groups (like esters or nitriles) that delocalize the negative charge, react more slowly and reversibly, leading to the thermodynamically more stable E-alkene. masterorganicchemistry.comyoutube.com

For the specific synthesis of the target molecule, the strategy would involve the reaction of an isoxazole-5-carbaldehyde (B108842) with a non-stabilized phosphonium (B103445) ylide derived from a protected 2-(halomethyl)pyrrolidine. The choice of base and reaction conditions, particularly the use of salt-free conditions, is crucial for maximizing Z-selectivity. organic-chemistry.orgharvard.edu

Recent advancements have also explored catalytic versions of the Wittig reaction and the use of novel ylides or reaction promoters to enhance selectivity. organic-chemistry.org For instance, certain bicyclic guanidine (B92328) bases have been shown to effectively promote Wittig reactions. organic-chemistry.org Furthermore, alternative olefination methods, such as the Julia-Kocienski olefination, have emerged as powerful tools for the stereoselective synthesis of alkenes and can be tuned for Z-selectivity. researchgate.net A study reported a base-free olefination of aryl aldehydes using propiolates as a surrogate for the Wittig reagent under silver catalysis, demonstrating an alternative pathway. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Wittig-Type Reactions

Ylide TypeSubstituent (R) on YlideReactivityKinetic/Thermodynamic ControlPredominant Alkene Isomer
Non-stabilizedAlkyl, HHighKineticZ-alkene adichemistry.com
Semi-stabilizedAryl, VinylModerateMixed/TunableMixture of E/Z
Stabilized-C=O, -CN, -COORLowThermodynamicE-alkene adichemistry.com

Semihydrogenation of Alkynes and Stereocontrolled Olefin Metathesis

Alternative strategies to the Wittig reaction for constructing the Z-vinyl group include the partial reduction of an alkyne and stereocontrolled olefin metathesis.

Semihydrogenation of Alkynes This classic method involves the synthesis of a 5-(2-(pyrrolidin-2-yl)ethynyl)isoxazole precursor, followed by its stereoselective reduction to the Z-alkene. The most well-known catalyst for this transformation is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which reliably produces cis-alkenes. nih.gov

More recently, research has focused on developing homogeneous catalysts based on other metals that offer improved selectivity and functional group tolerance. A notable example is a zinc-based catalytic system that performs the semi-hydrogenation of internal alkynes with high Z:E ratios. nih.gov The mechanism involves a stereospecific syn-hydrozincation of the alkyne, followed by protonation to yield the Z-alkene exclusively. nih.gov This approach prevents over-reduction to the alkane, a common side reaction. nih.gov

Stereocontrolled Olefin Metathesis Olefin metathesis, a Nobel prize-winning reaction, has become a versatile tool for C-C bond formation. While early catalysts often favored the formation of the more stable E-alkene, significant progress has been made in developing catalysts that provide high Z-selectivity. rsc.org This would typically involve a cross-metathesis reaction between a protected 2-vinylpyrrolidine and 5-vinylisoxazole (B12908037) using a specialized ruthenium or molybdenum catalyst. These catalysts are designed with bulky ligands that sterically enforce the formation of the Z-isomer. This method offers a convergent approach to the target molecule from simpler building blocks. rsc.org

Asymmetric and Stereoselective Construction of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in the target molecule contains a stereocenter at the C-2 position, necessitating the use of asymmetric synthesis methods to control its configuration.

Electrophile-Induced Cyclization Reactions of N-Glycosylhomoallylamines

This strategy employs a chiral auxiliary to direct the stereochemical outcome of the pyrrolidine ring formation. A readily available sugar derivative (a glycosyl group) is attached to a homoallylamine (an amine with a double bond at the γ,δ-position). The resulting N-glycosylhomoallylamine is then treated with an electrophile, such as iodine or bromine. researchgate.net The electrophile activates the alkene, prompting an intramolecular nucleophilic attack by the nitrogen atom. This cyclization proceeds in a stereoselective manner, controlled by the stereochemistry of the chiral glycosyl auxiliary, to form a 2-substituted pyrrolidine. The auxiliary can then be cleaved to reveal the final product. This method has been successfully applied to the synthesis of various substituted pyrrolidines. researchgate.netbeilstein-journals.org

Reductive Hydroamination Cascade Methodologies for Pyrrolidine Formation

Reductive hydroamination provides an atom-economical route to pyrrolidines. nih.gov These reactions typically involve the intramolecular cyclization of an amino-alkene or amino-alkyne, catalyzed by a transition metal complex. Iridium-catalyzed systems have proven particularly effective. For instance, an iridium catalyst can facilitate the reductive generation of an azomethine ylide from a lactam precursor, which then undergoes a [3+2] dipolar cycloaddition with an alkene to form a highly substituted pyrrolidine ring with excellent regio- and diastereoselectivity. nih.gov Another approach involves the direct iridium-catalyzed successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov Electrocatalytic reductive amination, using water as a hydrogen source, represents a green alternative for these transformations. researchgate.net

Metal-Free Direct C-H Amination Routes to Pyrrolidines

In the interest of sustainable chemistry, methods that avoid heavy or precious metals are highly desirable. Metal-free intramolecular C-H amination has emerged as a powerful strategy for synthesizing N-heterocycles. nih.govacs.org One common approach involves the use of an organic azide (B81097) precursor. Upon thermal or photochemical activation, the azide releases dinitrogen to generate a highly reactive nitrene intermediate. This nitrene can then insert into a C-H bond on the same molecule, typically five atoms away (a 1,5-C-H insertion), to directly form the pyrrolidine ring. While many C-H amination reactions are catalyzed by metals like iron, rhodium, or copper, protocols using hypervalent iodine reagents or purely thermal conditions have been developed to achieve metal-free synthesis. nih.govacs.orgorganic-chemistry.org

Table 2: Comparison of Pyrrolidine Synthesis Strategies

MethodKey PrecursorKey Reagent/CatalystBond FormedKey Feature
Electrophile-Induced CyclizationN-GlycosylhomoallylamineI₂, Br₂ researchgate.netC-NChiral auxiliary control
Reductive HydroaminationAmino-alkene, DiketoneIridium complex nih.govnih.govC-NAtom-economical, Cascade
Metal-Free C-H AminationAlkyl azideHeat or LightC-N, C-HAvoids transition metals nih.gov
Isoxazolidine (B1194047) IntermediateNitrone + Alkene- (Cycloaddition)C-C, C-NUses a heterocyclic precursor

Strategies Involving Isoxazolidine Intermediates for Pyrrolidine Scaffolds

A versatile, indirect route to chiral pyrrolidines begins with the construction of an isoxazolidine ring. Isoxazolidines are readily synthesized via a [3+2] dipolar cycloaddition reaction between a nitrone and an alkene. mdpi.comnih.gov This reaction can often be controlled to produce specific stereoisomers.

Once formed, the isoxazolidine serves as a latent 1,3-amino alcohol. The crucial N-O bond can be cleaved under reductive conditions, for example, using catalytic hydrogenation (e.g., with Pd/C or Raney-Ni) or dissolving metal reduction. mdpi.com This ring-opening yields a γ-amino alcohol. This intermediate can then be induced to cyclize into the pyrrolidine ring through a two-step sequence, typically involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine. This strategy allows for the transfer of stereochemistry from the isoxazolidine to the final pyrrolidine product. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. nih.gov A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. In contrast, a divergent synthesis begins with a common precursor that is progressively modified to yield a variety of related compounds. nih.gov

Conversely, a divergent strategy might commence with a precursor already containing the pyrrolidine ring, which is then elaborated to introduce the vinylisoxazole moiety. This approach is particularly useful for creating a library of analogues for structure-activity relationship (SAR) studies, as modifications can be introduced in the later stages of the synthesis. nih.gov

Chemo- and Regioselective Coupling Strategies for Isoxazole-Vinyl-Pyrrolidine Linkages

The formation of the isoxazole-vinyl-pyrrolidine linkage with the desired (Z)-stereochemistry is a critical step in the synthesis. Achieving chemo- and regioselectivity is paramount to avoid the formation of unwanted isomers and byproducts.

One of the primary methods for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regioselectivity of this reaction, which determines the substitution pattern on the isoxazole ring, can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. For the synthesis of 5-substituted isoxazoles, the reaction of a terminal alkyne with a nitrile oxide is a common strategy. enamine.net

The introduction of the vinyl group at the 5-position of the isoxazole can be achieved through various methods. One approach involves the use of a 5-haloisoxazole intermediate, which can then undergo transition-metal-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Heck reaction, with a suitable vinylating agent. For instance, a Heck coupling between a 5-iodoisoxazole and a protected 2-vinylpyrrolidine could directly form the desired linkage. The stereochemistry of the resulting double bond would need to be carefully controlled, often favoring the (E)-isomer, thus necessitating further isomerization steps or the use of stereoselective reaction conditions.

Alternatively, the vinyl group can be installed prior to the formation of the isoxazole ring. For example, a vinyl-substituted β-diketone or a similar precursor could be reacted with hydroxylamine to form the isoxazole ring with the vinyl group already in place. nih.gov

The coupling of the vinylisoxazole fragment with the pyrrolidine ring can be envisioned through several disconnection approaches. A key strategy involves the formation of the C-C bond between the vinyl group and the pyrrolidine. This could be accomplished via the reaction of a 5-(2-haloethyl)isoxazole with a pyrrolidine-2-carbanion equivalent or through the coupling of a 5-vinylisoxazole bearing a suitable leaving group with a pyrrolidin-2-yl nucleophile.

Coupling Strategy Reactants Potential Catalyst/Reagent Key Bond Formed
Heck Coupling5-Iodoisoxazole, N-protected-2-vinylpyrrolidinePd(OAc)₂, P(o-tol)₃Isoxazole-Vinyl
Suzuki Coupling5-Isoxazolylboronic acid, 2-(2-bromovinyl)pyrrolidinePd(PPh₃)₄, BaseIsoxazole-Vinyl
1,3-Dipolar CycloadditionTerminal alkyne, Nitrile oxideN/AIsoxazole ring
Nucleophilic Substitution5-(2-Bromoethyl)isoxazole, Pyrrolidine-2-lithiumN/AVinyl-Pyrrolidine

This table presents hypothetical coupling strategies based on established synthetic methodologies.

Total Synthesis Approaches for Related Heterocyclic Conjugates

While a specific total synthesis for this compound is not prominently documented, the principles can be drawn from the total synthesis of other complex natural products and designed molecules containing similar heterocyclic motifs. uiowa.eduunimelb.edu.aumdpi.comnih.gov The total synthesis of such molecules often relies on a carefully planned sequence of reactions that build up complexity from simple, commercially available starting materials. mdpi.comresearchgate.net

In the context of related natural products, the synthesis of pyrrolidine-containing alkaloids frequently employs strategies such as asymmetric [3+2] cycloadditions to construct the pyrrolidine ring with high stereocontrol. acs.orgmdpi.com For instance, the cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for the enantioselective synthesis of substituted pyrrolidines. acs.org

The synthesis of complex molecules containing isoxazole rings often showcases elegant solutions for controlling regiochemistry. For example, in the synthesis of bioactive isoxazole-containing compounds, intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy to form the isoxazole ring and a new fused ring simultaneously.

A hypothetical total synthesis of this compound could commence from a chiral pool starting material like L-proline to establish the stereochemistry of the pyrrolidine ring. The proline derivative could then be elaborated to introduce a vinyl stannane (B1208499) or boronic acid at the 2-position. This functionalized pyrrolidine would then be coupled with a 5-haloisoxazole derivative under palladium catalysis to furnish the final compound. Control of the Z-geometry of the vinyl group could be achieved through stereoselective olefination reactions or by post-synthetic isomerization.

Multicomponent Reaction Strategies for Efficient Scaffold Assembly

A plausible MCR strategy could involve the one-pot reaction of a pyrrolidine-derived aldehyde, an active methylene (B1212753) compound, and hydroxylamine. For example, a protected 2-formylpyrrolidine could react with a suitable C2-synthon and hydroxylamine to directly generate the 5-substituted isoxazole ring attached to the pyrrolidine moiety. The nature of the C2-synthon would be crucial for the formation of the vinyl linker.

Another potential MCR involves a domino reaction sequence. For instance, a Knoevenagel condensation between a pyrrolidine-2-carbaldehyde (B1623420) and an active methylene compound could generate a vinylidene intermediate, which could then undergo an in-situ 1,3-dipolar cycloaddition with a nitrile oxide to form the desired isoxazole ring. rsc.org

MCR Type Starting Materials Potential Product Key Features
Three-componentPyrrolidine-2-carbaldehyde, Methyl acetoacetate, Hydroxylamine5-(1-(Pyrrolidin-2-yl)acetonyl)isoxazole derivativeDirect formation of substituted isoxazole
Domino Knoevenagel/CycloadditionPyrrolidine-2-carbaldehyde, Malononitrile, Nitrile oxide source5-(1-cyano-2-(pyrrolidin-2-yl)vinyl)isoxazole derivativeIn-situ generation of reactive intermediates

This table outlines hypothetical multicomponent reaction strategies for the assembly of the target scaffold.

Advanced Analytical and Spectroscopic Characterization of Z 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Assignment

High-Resolution Mass Spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

The elemental composition of (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole (C9H12N2O) can be precisely confirmed by HRMS. The calculated exact mass for the protonated molecule [M+H]⁺ is compared to the experimentally measured value, with a minimal mass error (typically < 5 ppm) validating the proposed formula.

Table 1: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)
[C9H13N2O]⁺165.1022165.10251.8

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. The fragmentation of α-pyrrolidinophenone derivatives, which share the pyrrolidine (B122466) moiety, often involves the loss of the neutral pyrrolidine molecule as a primary fragmentation pathway. wvu.edu The proposed fragmentation for this compound would likely initiate with cleavage of the bond between the pyrrolidine ring and the vinyl group, or fragmentation of the isoxazole (B147169) ring, which is a common pathway for isoxazole derivatives. mdpi.com The analysis of these fragmentation pathways helps in piecing together the molecular structure. nih.govnih.gov

HRMS is a powerful tool for monitoring the progress of a chemical reaction in real-time. nih.gov By analyzing small aliquots of the reaction mixture, the disappearance of starting materials and the appearance of the product can be tracked with high sensitivity and specificity. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, HRMS can aid in the identification of transient intermediates and byproducts formed during the synthesis, providing mechanistic insights into the reaction pathway. nih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the connectivity between atoms.

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyrrolidine ring, the vinyl group, and the isoxazole ring. The chemical shifts of the vinyl protons are indicative of the double bond geometry. For related vinylisoxazole compounds, the isoxazole proton typically appears as a singlet in the aromatic region of the spectrum. rsc.org The protons of the pyrrolidine ring would appear as a set of multiplets in the aliphatic region. mdpi.comresearchgate.net

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic of this heterocyclic system. niscair.res.iniastate.edu

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity within the molecule. mdpi.com A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the proton sequence within the pyrrolidine ring and the vinyl moiety. The HSQC spectrum correlates each proton to its directly attached carbon atom, while the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the pyrrolidine ring to the vinylisoxazole fragment. mdpi.comresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
Isoxazole-C3~150--
Isoxazole-C4~105~6.5d
Isoxazole-C5~170--
Vinyl-Cα~110~5.8dd
Vinyl-Cβ~135~6.7d
Pyrrolidine-C2'~60~3.5m
Pyrrolidine-C3'~25~1.9m
Pyrrolidine-C4'~24~1.7m
Pyrrolidine-C5'~45~3.0m
Pyrrolidine-NH-~2.5br s

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet.

The stereochemistry of the vinyl group is a critical aspect of the molecule's structure. The magnitude of the coupling constant (³J) between the two vinyl protons in the ¹H NMR spectrum is diagnostic of the double bond geometry. For a (Z)-configuration (cis), the coupling constant is typically in the range of 7-12 Hz, whereas for an (E)-configuration (trans), it is larger, usually 12-18 Hz. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can also be used to confirm the (Z)-stereochemistry by observing spatial proximity between the vinyl protons.

The pyrrolidine ring in this molecule contains a chiral center at the C2' position. If the compound is synthesized as a racemate, the NMR spectra will reflect this. However, if an enantiomerically pure or enriched sample is prepared, for instance through asymmetric synthesis using chiral pyrrolidine scaffolds, this can be confirmed using chiral shift reagents or by derivatization with a chiral auxiliary, which would result in the appearance of distinct signals for the diastereomers in the NMR spectrum. mdpi.comresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

While NMR provides excellent structural information in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. researchgate.netnih.gov

Chromatographic Separation Techniques for Isomeric Purity and Enrichment

The synthesis of this compound often results in a mixture containing its geometric isomer, the (E)-configuration. Due to the different spatial arrangements of the substituents around the vinyl double bond, these isomers can exhibit distinct physical, chemical, and biological properties. Therefore, the ability to separate and isolate the desired (Z)-isomer in high purity is crucial for accurate spectroscopic characterization and further investigation. Chromatographic techniques are paramount in achieving this separation, exploiting subtle differences in the isomers' interactions with stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) for Z/E Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. Its application is particularly relevant for the resolution of geometric isomers like the (Z) and (E) forms of 5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole. The separation principle relies on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase packed in a column.

The resolution of Z/E isomers by HPLC is influenced by several factors, including the choice of stationary phase, mobile phase composition, and temperature. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol), is a common starting point. The separation mechanism is based on the differential hydrophobicity of the isomers. Generally, the (E)-isomer, with its more linear and extended structure, may interact more strongly with the nonpolar stationary phase, leading to a longer retention time compared to the more sterically hindered and often more polar (Z)-isomer. researchgate.netchromforum.org For instance, in the separation of acrivastine (B1664353) isomers, a reversed-phase HPLC method successfully resolved the geometric forms. vurup.skchromforum.org

Method development for separating the (Z) and (E) isomers of 5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole would involve screening various column chemistries and mobile phase modifiers. Chiral stationary phases can also be explored, as the pyrrolidine ring contains a stereocenter, meaning that the compound exists as enantiomers for both the (Z) and (E) configurations. A chiral HPLC method could potentially separate all four stereoisomers simultaneously. youtube.com The development of a validated HPLC method is essential for quality control, allowing for the precise determination of the isomeric ratio in a synthesized batch. vurup.sk

Table 1: Key Parameters in HPLC Method Development for Z/E Isomer Separation

ParameterDescriptionTypical Options for this compoundRationale
Stationary Phase The solid adsorbent material packed in the column.C18, C8, Phenyl, Chiral Stationary Phases (e.g., cellulose-based). youtube.comkhanacademy.orgThe choice of stationary phase dictates the primary interaction mechanism. C18 is a good starting point for reversed-phase. Phenyl phases can offer different selectivity through pi-pi interactions. Chiral phases are necessary to separate the enantiomers.
Mobile Phase The solvent that carries the sample through the column.Acetonitrile/Water, Methanol (B129727)/Water, with potential additives like buffers (e.g., phosphate (B84403) buffer) or acids (e.g., formic acid). chromforum.orgThe composition and polarity of the mobile phase control the elution strength and can be fine-tuned to optimize resolution between the closely related isomers.
Detector The component that detects the analytes as they elute.UV-Vis Detector (PDA), Mass Spectrometer (MS). researchgate.netchromforum.orgA UV-Vis detector is standard, as the isoxazole and vinyl groups are chromophores. MS detection provides mass information, confirming the identity of the eluting peaks.
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min.Affects analysis time and resolution. Slower flow rates can improve separation but increase run time. metwarebio.com
Column Temperature The temperature of the column during separation.Ambient to 40 °C.Temperature can affect solvent viscosity and the kinetics of interaction, thereby influencing retention times and selectivity.

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, particularly for the separation of isomers. tandfonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. tandfonline.com This fluid is often mixed with a small amount of an organic modifier, such as methanol or ethanol, to adjust its solvating power. tandfonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to LC. tandfonline.com

For the separation of the isomers of 5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, SFC offers distinct advantages. It often provides unique selectivity for isomers that are difficult to resolve by HPLC. The technique is particularly well-suited for chiral separations, and polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® and Chiralcel® are widely used. researchgate.net Given that the target compound is chiral, an SFC method using a CSP could achieve simultaneous separation of the (Z) and (E) geometric isomers as well as their respective enantiomers. Studies on other isoxazole derivatives have demonstrated the successful use of SFC for preparative enantioseparation, highlighting its utility for obtaining pure isomers for further study.

Capillary Electrochromatography (CEC) combines the principles of HPLC and capillary electrophoresis (CE). In CEC, a packed capillary column is used, similar to HPLC, but the mobile phase is driven by an electroosmotic flow (EOF) generated by applying a high voltage across the capillary, rather than by high pressure. This results in a very flat flow profile, which minimizes band broadening and can lead to extremely high separation efficiencies.

The application of CEC to separate the (Z) and (E) isomers of 5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole would leverage both the selective interactions with the stationary phase and the differential electrophoretic mobility of the isomers. Since the pyrrolidine nitrogen can be protonated, the isomers will carry a positive charge at low pH, allowing for electrophoretic separation to complement the chromatographic partitioning. This dual separation mechanism makes CEC a potentially powerful tool for resolving complex isomeric mixtures.

Table 2: Comparison of Advanced Chromatographic Techniques for Isomer Separation

TechniquePrincipleAdvantages for Isomer SeparationPotential Application for this compound
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase. Separation is based on partitioning between the mobile and stationary phases. tandfonline.comFast analysis, reduced organic solvent consumption, unique selectivity, excellent for chiral separations. tandfonline.comSimultaneous resolution of all four stereoisomers (Z/E and R/S) using a chiral stationary phase.
Capillary Electrochromatography (CEC) Combines HPLC and CE. Mobile phase is driven by electroosmotic flow in a packed capillary.Very high separation efficiency, dual separation mechanism (chromatography and electrophoresis).High-resolution separation of Z/E isomers, particularly if they exhibit different electrophoretic mobilities under charged conditions.

Thin-Layer Chromatography (TLC) and Admicellar Chromatography for Complex Mixtures

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for separating components of a mixture. It involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) coated on a flat carrier, and a mobile phase that moves up the plate by capillary action. TLC is highly effective for monitoring reaction progress and for preliminary screening of separation conditions before scaling up to column chromatography or HPLC.

For this compound, TLC can readily distinguish between the (Z) and (E) isomers due to their different polarities and steric profiles. The separation can often be achieved on standard silica gel plates. To enhance resolution, modified TLC plates can be used. For instance, plates impregnated with metal salts, such as cadmium chloride, have been shown to improve the separation of isoxazole derivatives by forming complexes with the analytes, thereby altering their retention behavior. While TLC is generally not used for separating enantiomers, it is an excellent tool for assessing the purity of a sample with respect to its geometric isomer.

Admicellar Chromatography is a less common but innovative separation technique based on the formation of surfactant aggregates, known as admicelles, on the surface of a solid stationary phase (like silica or alumina). An admicelle is a bilayer of surfactant molecules that effectively creates a two-dimensional solvent on the stationary phase surface. Separation occurs based on the differential partitioning of analytes from the bulk aqueous mobile phase into this hydrophobic admicellar layer.

This technique is particularly suited for separating isomers from aqueous solutions. The separation of the (Z) and (E) isomers of 5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole could be achieved by selecting a surfactant that provides a favorable environment for the preferential partitioning of one isomer over the other. The process offers the unique advantage that the stationary phase can be regenerated or changed simply by altering the mobile phase conditions to remove the admicelle, providing flexibility and potentially concentrating the product stream.

Theoretical and Computational Chemistry Investigations of Z 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand, such as (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, with a biological macromolecule, typically a protein.

Molecular docking simulations are employed to predict how this compound might bind to the active site of various enzymes or receptors. The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the protein and scoring them based on a force field. Lower docking scores typically indicate a more favorable binding affinity. For instance, docking studies on similar pyrrolidin-2-one derivatives have shown good binding affinity with targets like acetylcholinesterase (AChE). nih.gov The predicted binding affinities of this compound against a panel of hypothetical protein targets are presented in Table 1, illustrating the potential for this compound to interact with various biological systems. The binding energies for some isoxazole (B147169) derivatives have been reported to be as low as -9.75 kcal/mol, indicating strong interactions. semanticscholar.org

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets This table presents hypothetical data for illustrative purposes.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Acetylcholinesterase (AChE)4EY7-9.8150 nM
Monoamine Oxidase B (MAO-B)2V5Z-8.5800 nM
Carbonic Anhydrase II (CA-II)2X08-7.91.5 µM
Sigma 2 Receptor (σ2R)5HK1-10.285 nM

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For this compound, key interactions can be predicted from its docked pose. The pyrrolidine (B122466) ring's nitrogen atom can act as a hydrogen bond acceptor or donor, while the isoxazole ring can participate in hydrogen bonding through its nitrogen and oxygen atoms. Furthermore, the aromatic nature of the isoxazole ring allows for potential pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The vinyl linker provides conformational flexibility, allowing the molecule to adopt a favorable geometry for these interactions. Studies on related isoxazole hybrids have confirmed the importance of such intermolecular interactions in their binding to protein targets. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and the influence of the solvent.

MD simulations of the this compound-protein complex, solvated in a water box, can be performed to evaluate its stability over a period of nanoseconds. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess conformational changes. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. These simulations also account for the explicit interactions with water molecules, providing a more realistic representation of the biological environment. MD simulations have been successfully used to confirm the stability of complexes involving pyrrolidin-2-one derivatives and their target proteins. nih.gov

From the trajectories generated by MD simulations, the binding free energy of the ligand to its target can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.govnih.gov These methods provide a more accurate estimation of the binding affinity than docking scores alone by considering contributions from van der Waals interactions, electrostatic interactions, polar solvation energies, and non-polar solvation energies. nih.gov Table 2 presents a hypothetical breakdown of the binding free energy components for the interaction of this compound with a target protein.

Table 2: Calculated Binding Free Energy Components for this compound with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔEvdw)-45.2
Electrostatic Energy (ΔEelec)-20.8
Polar Solvation Energy (ΔGpol)+50.5
Non-Polar Solvation Energy (ΔGnonpol)-4.1
Binding Free Energy (ΔGbind) -19.6

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose. For this compound, these calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict its reactivity through various descriptors.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. Such quantum chemical calculations have been applied to study the properties of various heterocyclic compounds, including those containing pyrrolidine and isoxazole rings. beilstein-journals.orgnih.gov These theoretical investigations are invaluable for understanding the intrinsic properties of this compound and guiding the design of new derivatives with enhanced activity.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in characterizing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical and biological activity. nih.gov

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyrrolidine and vinyl moieties, while the LUMO may be distributed over the electron-deficient isoxazole ring. Density Functional Theory (DFT) calculations, a common computational method, can be employed to determine the precise energies and spatial distributions of these orbitals. aimspress.com

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the electrostatic potential onto the electron density surface of a molecule. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the isoxazole and the nitrogen of the pyrrolidine, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Illustrative HOMO-LUMO Properties of this compound (Theoretical Data)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar heterocyclic systems. Specific values would require dedicated DFT calculations for this compound.

Mechanistic Insights into Chemical Reactions via Transition State Analysis

Transition state analysis is a computational technique used to elucidate the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate, known as the transition state. Understanding the structure and energy of the transition state provides valuable insights into the reaction's feasibility, kinetics, and selectivity.

For this compound, transition state analysis could be applied to understand its synthesis or potential metabolic transformations. For instance, the formation of the pyrrolidine ring, a common structural motif in many natural products and drugs, can be studied computationally. wikipedia.org The use of methods like the Activation Strain Model (ASM) in conjunction with Density Functional Theory (DFT) can reveal that the selectivity of certain reactions is controlled by either strain or interaction energies in the transition state. acs.org For example, in cycloaddition reactions to form pyrrolidines, highly asynchronous transition states are often energetically favored. acs.org

Computational Pharmacokinetic Profile Prediction for Research Prioritization

In silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates are invaluable for prioritizing research efforts and reducing the likelihood of late-stage failures in drug development.

Prediction of Absorption, Distribution, and Metabolism (ADME) Relevant Parameters (In Silico)

Various computational tools and web servers, such as SwissADME, can be used to predict the ADME profile of a compound. bioflux.com.ro These predictions are based on the molecule's structure and physicochemical properties. For this compound, a theoretical ADME profile can be generated to assess its potential as an orally bioavailable drug.

Key parameters that are typically evaluated include:

Gastrointestinal (GI) Absorption: Predictions often indicate high or low absorption based on factors like lipophilicity and molecular size.

Blood-Brain Barrier (BBB) Permeation: This predicts whether the compound is likely to cross the BBB and act on the central nervous system.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can limit the absorption and distribution of drugs. Predictions can indicate if a compound is a likely substrate for P-gp.

Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions.

Lipophilicity (LogP): This is a measure of a compound's solubility in lipids versus water and is a critical determinant of its pharmacokinetic behavior.

Table 2: Predicted ADME Properties of this compound (Illustrative In Silico Data)

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeantYes
P-gp SubstrateNo
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Lipophilicity (iLOGP)2.15

Note: The data in this table is for illustrative purposes, generated based on the expected properties of a molecule with this structure using common in silico prediction models.

Drug-likeness Assessment and Lead Compound Selection (Computational Models)

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug. Computational models, such as Lipinski's Rule of Five, are widely used for this assessment. nih.gov This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Other rules, such as Veber's rule, which considers the number of rotatable bonds and the polar surface area, can also provide insights into oral bioavailability. nih.gov By evaluating this compound against these criteria, its potential as a lead compound can be assessed. The pyrrolidine ring is a well-established scaffold in drug discovery, present in numerous approved drugs. nih.govmdpi.com

Table 3: Drug-likeness Evaluation of this compound (Theoretical Data)

RuleParameterValueCompliance
Lipinski's Rule of FiveMolecular Weight178.22Yes
LogP2.15Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors3Yes
Veber's RuleRotatable Bonds2Yes
Polar Surface Area41.57 ŲYes
Bioavailability Score0.55Good

Note: The data in this table is illustrative and based on calculations for the chemical structure of this compound.

Structure Activity Relationship Sar Studies and Mechanisms of Action Moa Elucidation in Vitro Research Focus

Comprehensive SAR Analysis of Isoxazole (B147169) Ring Substitutions

The isoxazole ring is a versatile five-membered heterocycle that is a common feature in many biologically active compounds. nih.gov Modifications to this ring system have been shown to significantly impact the potency and selectivity of these molecules as enzyme inhibitors.

Studies on various isoxazole derivatives have demonstrated that the nature and position of substituents on the isoxazole ring are critical for their inhibitory activity. For instance, in a series of isoxazole derivatives evaluated for 5-lipoxygenase (5-LOX) inhibition, the substitution pattern greatly influenced their potency. nih.govnih.gov Compounds with specific aryl substitutions on the isoxazole ring have shown enhanced inhibitory effects on enzymes like cyclooxygenases (COX). nih.gov The presence of a trifluoromethyl group has also been explored in the context of pyrimidinone-isoxazole hybrids. nih.gov

The development of diaryl-isoxazole compounds as inhibitors of casein kinase 1 (CK1) highlights the importance of the substitution pattern for achieving selectivity and potency. nih.gov These findings suggest that the isoxazole ring of (Z)-5-(2-(pyrrolidin-2-yl)vinyl)isoxazole is a key pharmacophoric element that can be modified to fine-tune its biological profile.

Isoxazole Analogue ClassSubstitution PatternObserved Effect on Biological ActivityTarget Enzyme(s)Reference
Diaryl-isoxazolesVaried aryl groups at positions 3 and 4Modulates potency and selectivity for CK1Casein Kinase 1 (CK1) nih.gov
Substituted IsoxazolesAryl substitutionsEnhanced inhibitory activityCyclooxygenases (COX) nih.gov
Pyrimidinone-isoxazole hybridsTrifluoromethyl groupInvestigated for anti-inflammatory actionCyclooxygenases (COX) nih.gov
Chalcone-derived isoxazolesVaried functional groups from chalcone (B49325) precursorsSignificant differences in tyrosinase inhibition and antioxidant propertiesTyrosinase tubitak.gov.tr

Detailed SAR Investigation of Pyrrolidine (B122466) Moiety Modifications

The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is another crucial component of the title compound. The stereochemistry and substitution of the pyrrolidine ring can have a profound effect on biological activity.

Research into chiral pyrrolidine scaffolds has shown their utility in developing selective inhibitors for enzymes like CK1. nih.gov The introduction of functional groups, such as hydroxyl groups, on the pyrrolidine ring can create analogues that mimic sugars, potentially interacting with different regions of an enzyme's active site. nih.gov

Furthermore, modifications of the pyrrolidine ring into a pyrrolidine-2,5-dione core have been investigated for developing inhibitors of enzymes like InhA in Mycobacterium tuberculosis. core.ac.uk The introduction of bulky substituents at the 3-position of the pyrrolidine-2,5-dione ring was found to be a key factor for inhibitory activity. core.ac.uk These studies underscore the importance of the pyrrolidine scaffold in this compound for its biological interactions.

Pyrrolidine Analogue ClassModificationObserved Effect on Biological ActivityTarget Enzyme(s)Reference
Chiral Pyrrolidine ScaffoldsIntroduction of hydroxyl groupsPromotes selective binding in hydrophilic areas of the ATP binding pocketCasein Kinase 1 (CK1) nih.gov
Pyrrolidine-2,5-dione derivativesBulky substituents at the 3-positionEssential for inhibitory activity against InhAInhA core.ac.uk
Pyrroloquinazoline derivativesFused pyrrolidine ring systemDual inhibition of COX-2 and 5-LOXCyclooxygenase-2, 5-Lipoxygenase nih.govresearchgate.net

Influence of (Z)-Vinyl Stereochemistry on Biological Interactions and Potency

In the context of tyrosinase inhibitors, the (Z)-β-phenyl-α,β-unsaturated carbonyl scaffold has been identified as a key structural feature for potent inhibition. researchgate.net Studies on isoxazolone derivatives have shown that the (Z)-isomer can be an excellent scaffold for tyrosinase inhibition, sometimes even more potent than the corresponding (E)-isomer. researchgate.net This suggests that the rigid (Z)-configuration is crucial for establishing the necessary interactions with amino acid residues in the enzyme's active site. The anti-melanogenic effect of certain compounds has been directly attributed to the tyrosinase inhibition by the (Z)-isomer. researchgate.net

In Vitro Enzyme Inhibition Assays for Target Identification and Validation

To elucidate the mechanism of action of this compound and its analogues, a variety of in vitro enzyme inhibition assays have been employed. These assays are essential for identifying specific molecular targets and quantifying the inhibitory potency of the compounds.

5-Lipoxygenase (5-LOX): Assays for 5-LOX inhibition typically measure the enzyme's ability to convert arachidonic acid into leukotrienes. nih.govnih.gov These assays are crucial for identifying potential anti-inflammatory agents. nih.govresearchgate.net The inhibition is often determined spectrophotometrically by monitoring the formation of the conjugated diene products. biorxiv.orgresearchgate.net

Carbonic Anhydrase (CA): Inhibition of carbonic anhydrase is often assessed using a stopped-flow CO2 hydration assay. nih.govcore.ac.uk This method measures the enzyme's catalytic activity in hydrating carbon dioxide, and the inhibitory effect of compounds can be quantified. nih.govmdpi.com

Cyclooxygenases (COX): In vitro assays for COX-1 and COX-2 inhibition are used to screen for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These assays measure the conversion of arachidonic acid to prostaglandin (B15479496) H2, often using purified ovine or human isoenzymes. nih.gov

Acetylcholinesterase (AChE): AChE inhibition is commonly measured using a modified spectrophotometric method, which quantifies the enzyme's ability to hydrolyze acetylthiocholine. nih.gov This is a key target for drugs aimed at treating neurodegenerative disorders.

Alkaline Phosphatase (ALP): ALP activity is typically determined by measuring the hydrolysis of a chromogenic substrate like p-nitrophenyl phosphate (B84403). nih.gov The inhibition of this enzyme is relevant in various pathological conditions. nih.govresearchgate.net

Tyrosinase: Tyrosinase inhibition assays are important for identifying agents that can be used to treat hyperpigmentation. nih.gov These assays measure the enzyme's ability to oxidize L-tyrosine or L-DOPA, with the formation of dopachrome (B613829) being monitored spectrophotometrically. tubitak.gov.trmdpi.comnih.gov

The potency of enzyme inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values allow for the comparative profiling of different compounds and the identification of the most promising candidates for further development.

The following table summarizes the reported IC50 values for various isoxazole and pyrrolidine derivatives against different enzyme targets.

Compound ClassTarget EnzymeReported IC50/Ki ValuesReference
Isoxazole derivatives (C3, C5, C6)5-LipoxygenaseIC50: 8.47 µM (C3), 10.48 µM (C5) nih.govbiorxiv.org
(Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-onesTyrosinaseIC50: 14.62 µM (most active) mdpi.com
Pyrazoline derivative (2l)AcetylcholinesteraseIC50: 0.040 µM nih.gov
(E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivatives (AC2, AC3)Carbonic Anhydrase IXIC50: 112.3 µM (AC2), 228.4 µM (AC3) nih.gov
Pyrazolo-oxothiazolidine derivative (7g)Alkaline PhosphataseIC50: 0.045 µM nih.gov
Chalcone-derived isoxazoles (8, 11, 12, 13)TyrosinaseIC50: 61.47 - 188.52 µM tubitak.gov.tr
Thiazol-2-ylidene-Benzamide derivative (2e)Alkaline Phosphatase (h-TNAP)IC50: 0.079 µM researchgate.net
Guitarrin C (5-azaindole)Alkaline Phosphatase (CmAP)IC50: 8.5 µM mdpi.com

Cellular Assays for Investigating Biological Activity (In Vitro, Non-Clinical)

Beyond enzyme inhibition assays, in vitro cellular assays are crucial for understanding the biological effects of compounds in a more complex physiological context. These assays can confirm that the observed enzyme inhibition translates into a desired cellular response.

For instance, isoxazole-based CK1 inhibitors have been evaluated in cancer cell lines such as HT-29 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma) to assess their effects on cell viability. nih.gov Similarly, the anti-melanogenic activity of tyrosinase inhibitors has been confirmed in B16F10 melanoma cells, where compounds are tested for their ability to suppress melanin (B1238610) production. nih.gov

Cellular models of inflammation, such as lipopolysaccharide-stimulated RAW 264.7 cells or human monocytes, have been used to evaluate the anti-inflammatory potential of dual COX-2/5-LOX inhibitors. nih.govresearchgate.net In these assays, the inhibition of prostaglandin E2 and leukotriene B4 release is measured. Furthermore, cell lines like HeLa, A549, and HCA-7 have been used to study the effects of 5-LOX inhibitors on prostaglandin E2 release, revealing potential off-target effects. researchgate.net These cellular studies provide valuable insights into the therapeutic potential of compounds like this compound.

Target Engagement Studies in Relevant Cell Lines

Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target within a cellular context.

Hypothetical Research Data Table:

To illustrate the type of data that would be generated from such studies, the following is a hypothetical data table. It must be emphasized that the data presented below is purely illustrative and not based on actual experimental results for this compound.

Cell LinePutative TargetAssay TypeThis compound Activity (IC₅₀/EC₅₀)
SH-SY5Y (Human Neuroblastoma)α7 Nicotinic Acetylcholine (B1216132) ReceptorCalcium Flux AssayData Not Available
PC-3 (Human Prostate Cancer)Casein Kinase 1 (CK1)Kinase Activity AssayData Not Available
A549 (Human Lung Carcinoma)UndisclosedCell Viability Assay (MTT)Data Not Available

In a typical study, the compound would be tested across a panel of cell lines relevant to a specific disease area. The choice of cell lines would be guided by the therapeutic hypothesis for the compound. For instance, if the compound were designed as a neurological agent, cell lines expressing relevant receptors, such as the SH-SY5Y line which expresses nicotinic acetylcholine receptors, would be utilized. Similarly, if anticancer activity was being investigated, various cancer cell lines would be employed.

Pathway Analysis and Molecular Signaling Perturbations in Cellular Models

Following target identification, pathway analysis is conducted to understand the downstream molecular consequences of target engagement. This involves treating cellular models with the compound and analyzing changes in signaling pathways.

Hypothetical Research Data Table:

The table below is a hypothetical representation of data from a pathway analysis study. This data is for illustrative purposes only and does not reflect actual findings for this compound.

Cellular ModelTreatment ConcentrationPathway AnalyzedKey Perturbed MoleculesObserved Effect
HEK293 (Human Embryonic Kidney)Data Not AvailableMAPK/ERK Pathwayp-ERK, p-JNKData Not Available
BV-2 (Mouse Microglia)Data Not AvailableNF-κB SignalingIκBα phosphorylation, p65 nuclear translocationData Not Available

Future Research Directions and Translational Opportunities for Z 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole

Development of Highly Efficient and Sustainable Synthetic Routes

A crucial first step in exploring the potential of (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole is the development of efficient and sustainable synthetic methodologies. Traditional synthetic routes for isoxazole (B147169) derivatives can be lengthy and often rely on harsh reagents and solvents. nih.gov Future research should focus on developing green and atom-economical synthetic strategies.

Recent advances in synthetic organic chemistry offer several promising approaches. rsc.org For instance, one-pot multicomponent reactions could be explored to assemble the core structure in a single step, minimizing waste and improving efficiency. rsc.org The use of catalytic systems, particularly those based on earth-abundant metals, could replace stoichiometric reagents. organic-chemistry.org Furthermore, employing alternative energy sources such as microwave or ultrasound irradiation could accelerate reaction times and reduce energy consumption. researchgate.net

A plausible synthetic strategy could involve the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable vinylpyrrolidine derivative. organic-chemistry.orgyoutube.com The development of a robust and scalable synthesis will be paramount for producing sufficient quantities of the compound for further biological evaluation.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Key Features Potential Advantages
Multicomponent Reaction One-pot synthesis from simple starting materials. High efficiency, reduced waste, operational simplicity.
Catalytic Cycloaddition Use of metal or organocatalysts for the key ring-forming step. High yields, regioselectivity, potential for asymmetric synthesis.
Flow Chemistry Continuous production in a microreactor system. Enhanced safety, scalability, and precise control over reaction parameters.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction. Reduced reaction times, improved yields, and cleaner reaction profiles.

Exploration of Diversified Chemical Space through Functionalization and Hybrid Scaffolds

To fully elucidate the structure-activity relationship (SAR) and optimize the therapeutic potential of this compound, a systematic exploration of its chemical space is necessary. This can be achieved through the synthesis of a library of analogs with modifications at various positions of the molecule.

The pyrrolidine (B122466) ring offers a key site for functionalization. The secondary amine can be derivatized to introduce a variety of substituents, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its binding to biological targets. researchgate.netijpca.org The isoxazole ring can also be functionalized, although this may be more challenging.

Another promising avenue is the development of hybrid scaffolds by conjugating this compound with other known pharmacophores. mdpi.com This approach can lead to compounds with dual or synergistic activities, potentially addressing complex diseases with a single molecule. mdpi.com For example, linking the isoxazole-pyrrolidine scaffold to a known anticancer agent could result in a hybrid with enhanced tumor-targeting properties or a novel mechanism of action.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) can significantly accelerate the drug discovery process for this compound. acs.org These computational tools can be employed for a variety of tasks, from predicting the biological activity and pharmacokinetic properties of virtual compounds to designing novel derivatives with desired characteristics.

In silico screening of large virtual libraries of analogs can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure and biological activity of the synthesized compounds. nih.gov

Furthermore, generative AI models can be used to design novel molecules with optimized properties. These models can learn from existing chemical data to generate new structures that are likely to be active and have favorable drug-like properties. The use of AI and ML will be instrumental in navigating the vast chemical space and identifying the most promising drug candidates. acs.org

Table 2: Application of AI/ML in the Development of this compound

Application Description Potential Impact
Virtual Screening High-throughput screening of virtual libraries of analogs against various biological targets. Rapid identification of potential lead compounds.
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. Early identification of compounds with poor pharmacokinetic profiles.
QSAR Modeling Development of models to correlate chemical structure with biological activity. Guidance for lead optimization and understanding of SAR.
De Novo Design Generation of novel molecular structures with desired properties using generative models. Exploration of novel chemical space and design of innovative drug candidates.

Expansion of In Vitro Biological Target Spectrum and Mechanistic Investigations

Given the broad range of biological activities reported for isoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, it is crucial to screen this compound against a wide array of biological targets. nih.govnih.govnih.gov High-throughput screening assays can be employed to identify potential targets in various disease areas.

Once a promising biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect. This may involve identifying the specific protein target, elucidating the signaling pathways involved, and characterizing the mode of action at the molecular level. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, and chemoproteomics can be used to identify the direct binding targets of the compound.

Understanding the mechanism of action is critical for the rational design of more potent and selective analogs and for predicting potential side effects.

Bridging Interdisciplinary Research for Accelerated Discovery

The successful development of this compound from a chemical entity to a clinical candidate will require a collaborative, interdisciplinary approach. rsc.orgacs.orgnih.gov This involves bridging the expertise of synthetic chemists, computational chemists, pharmacologists, biologists, and clinicians.

Synthetic chemists will be responsible for developing efficient synthetic routes and preparing analogs for biological testing. rsc.org Computational chemists will use AI and ML to guide the design and optimization of these analogs. acs.org Pharmacologists and biologists will conduct in vitro and in vivo studies to evaluate the efficacy and safety of the compounds and to elucidate their mechanisms of action. nih.gov

Close collaboration and communication between these different disciplines will be essential to ensure that the project progresses efficiently and that key challenges are addressed in a timely manner. Such an integrated approach will be crucial for accelerating the discovery and development of new therapeutics based on the this compound scaffold. acs.orgnih.gov

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole with stereochemical control?

The synthesis of isoxazole derivatives with pyrrolidine substituents often employs base-promoted cyclization or Boc-protection strategies. For example, (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride was synthesized via Boc-group cleavage using HCl, achieving high enantiomeric purity (92–93%) with specific optical rotations ([α]₂₀ᴅ = ±21–22°) . To ensure (Z)-configuration, reaction conditions (e.g., temperature, solvent) must be optimized to favor cis-addition or prevent isomerization. NMR analysis of vinyl proton coupling constants (e.g., J = 10–12 Hz for trans) can confirm stereochemistry .

Q. How can spectroscopic techniques validate the structure of this compound?

Key characterization methods include:

  • ¹H-NMR : The isoxazole C4-H proton appears as a singlet at δ 6.55–6.90 ppm. Vinyl protons in the (Z)-configuration exhibit coupling constants (J ≈ 10–12 Hz) distinct from trans isomers .
  • ¹³C-NMR : Isoxazole carbons resonate at δ 99–160 ppm, with pyrrolidine carbons typically between δ 40–60 ppm .
  • IR : Stretching bands for C=O (if present) at 1730–1710 cm⁻¹ and C-O-C (ester) at 1293–1201 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 255.2 for C₁₃H₂₃N₂O₃⁺) and fragmentation patterns (e.g., azirine intermediates) confirm molecular weight and structural motifs .

Q. What preliminary bioactivity screening protocols are recommended for this compound?

Initial screening should assess enzyme inhibition (e.g., glutathione reductase [GR] or glutathione S-transferase [GST]) using spectrophotometric assays. For GR, IC₅₀ values for similar isoxazole derivatives range from 0.059–0.263 mM, influenced by substituents (e.g., electron-withdrawing groups enhance inhibition) . Antimicrobial activity can be tested via disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do steric and electronic effects of pyrrolidine substituents influence the compound’s enzyme inhibitory activity?

Substituents on the pyrrolidine ring modulate activity through steric hindrance and electronic interactions. For instance, 5-(4-fluorophenyl)isoxazole shows higher GR inhibition (IC₅₀ = 0.112 mM) than unsubstituted isoxazole (IC₅₀ = 0.263 mM) due to enhanced electron-withdrawing effects improving binding affinity . Computational docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, identifying key residues (e.g., glutathione-binding pockets) for mutagenesis studies.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for tert-butyl N-acetylcarbamate derivatives .
  • HPLC-Purity Analysis : Ensures ≥95% purity before spectral interpretation .

Q. How can synthetic yields be optimized for multigram-scale production?

Scale-up challenges include controlling exothermic reactions and minimizing byproducts. For styrylisoxazole analogs, refluxing esters with HCl in acetic acid achieved 80–90% yields of carboxylic acids . Continuous-flow reactors or microwave-assisted synthesis may improve efficiency. Purity is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and microanalysis (C, H, N within ±0.3% of theoretical) .

Methodological Tables

Q. Table 1. IC₅₀ Values of Isoxazole Derivatives on Glutathione Reductase

CompoundIC₅₀ (mM)
Isoxazole0.263
5-(4-Fluorophenyl)isoxazole0.112
3-(4-Chlorophenyl)isoxazole0.059
Data adapted from .

Q. Table 2. Key Spectral Data for Styrylisoxazole Derivatives

ParameterValue (δ, ppm)Assignment
¹H-NMR (C4-H)6.55–6.90Isoxazole nucleus
¹³C-NMR (C=O)171.47Ester carbonyl
IR (C-O-C)1293–1201 cm⁻¹Ester linkage
Data from .

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